molecular formula C11H8N2O3 B13873284 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B13873284
M. Wt: 216.19 g/mol
InChI Key: RITVRGXDWJEEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 5-position Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the regioselective reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group at the 2-position.

    Pyrimidine-5-carboxylic acid: A compound with a carboxylic acid group at the 5-position, similar to the target compound but lacking the hydroxyphenyl group.

Uniqueness

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-(2-hydroxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8N2O3/c14-9-4-2-1-3-8(9)10-12-5-7(6-13-10)11(15)16/h1-6,14H,(H,15,16)

InChI Key

RITVRGXDWJEEDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.